molecular formula C11H16ClNO2 B12838558 2-Methoxy-4-(pyrrolidin-2-yl)phenol hydrochloride

2-Methoxy-4-(pyrrolidin-2-yl)phenol hydrochloride

Cat. No.: B12838558
M. Wt: 229.70 g/mol
InChI Key: PDGDRUTWOTYMJW-UHFFFAOYSA-N
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Description

2-Methoxy-4-(pyrrolidin-2-yl)phenol hydrochloride is a chemical compound that features a methoxy group, a pyrrolidine ring, and a phenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(pyrrolidin-2-yl)phenol hydrochloride typically involves the formation of the pyrrolidine ring followed by its attachment to the phenol moiety. One common method involves the reaction of 2-chloro-4-methoxyphenol with pyrrolidine under reflux conditions in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as acetone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(pyrrolidin-2-yl)phenol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenol moiety can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and related derivatives.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

2-Methoxy-4-(pyrrolidin-2-yl)phenol hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(pyrrolidin-2-yl)phenol hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The phenol moiety may also contribute to the compound’s biological effects by interacting with cellular receptors and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4-(pyrrolidin-2-yl)phenol hydrochloride is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

2-methoxy-4-pyrrolidin-2-ylphenol;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c1-14-11-7-8(4-5-10(11)13)9-3-2-6-12-9;/h4-5,7,9,12-13H,2-3,6H2,1H3;1H

InChI Key

PDGDRUTWOTYMJW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2CCCN2)O.Cl

Origin of Product

United States

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